4-(Furan-2-ylmethyl)benzene-1,3-diol, also known as 4-(furan-2-ylmethyl)resorcinol, is an organic compound that features a furan ring and a diol functional group. This compound is of interest in various fields of chemistry due to its potential biological activities and applications in synthetic chemistry.
The compound can be synthesized through various methods, often involving the reaction of furan derivatives with benzene derivatives under controlled conditions. It may also be found in nature or synthesized for specific research applications.
4-(Furan-2-ylmethyl)benzene-1,3-diol is classified as a phenolic compound due to the presence of hydroxyl groups attached to a benzene ring. The furan moiety classifies it further as a heterocyclic compound.
The synthesis of 4-(furan-2-ylmethyl)benzene-1,3-diol can be achieved through several methods:
Reactions are generally conducted in solvents such as ethanol or dichloromethane, with temperatures and reaction times optimized for maximum yield and purity. Purification methods like recrystallization or chromatography are often employed post-synthesis to isolate the desired product.
4-(Furan-2-ylmethyl)benzene-1,3-diol has a molecular formula of C11H10O3 and a molecular weight of approximately 202.20 g/mol. The structure features:
The InChI key for this compound is QHARYJJOOJNRKC-UHFFFAOYSA-N
, and its canonical SMILES representation is C1=CC(=C(C(=C1)O)O)CC2=COC=C2
.
4-(Furan-2-ylmethyl)benzene-1,3-diol can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism by which 4-(furan-2-ylmethyl)benzene-1,3-diol exerts its biological effects likely involves interactions with various molecular targets such as enzymes or receptors. The furan moiety may engage in π-stacking interactions or hydrogen bonding, influencing the activity of biological molecules and pathways relevant to its applications in medicinal chemistry.
4-(Furan-2-ylmethyl)benzene-1,3-diol is typically a solid at room temperature with potential melting points varying based on purity and synthesis method.
The compound is characterized by:
Property | Value |
---|---|
Molecular Formula | C11H10O3 |
Molecular Weight | 202.20 g/mol |
Melting Point | Varies (specific data needed) |
Solubility | Soluble in ethanol |
4-(Furan-2-ylmethyl)benzene-1,3-diol has several scientific applications:
Furfuryl alcohol serves as the primary precursor for the furan-methylating agent in the synthesis of 4-(furan-2-ylmethyl)benzene-1,3-diol. Under thermal conditions typical of food processing (120–200°C) and acidic environments (pH < 5.0), furfuryl alcohol undergoes protonation followed by dehydration to generate a resonant-stabilized furfuryl carbocation. This electrophile exhibits high reactivity due to the electron-donating nature of the furan oxygen, which delocalizes positive charge across the heterocycle [1]. Kinetic studies confirm that this dehydration is rate-limiting, with activation energies of ~85 kJ/mol in model systems simulating coffee roasting [1]. The furfuryl cation’s stability allows it to persist transiently in aqueous matrices, facilitating nucleophilic attack by phenolic substrates.
The furfuryl cation functions as an alkylating agent toward electron-rich dihydroxybenzenes, with resorcinol (benzene-1,3-diol) being a key substrate. Electrophilic aromatic substitution occurs preferentially at the para-position (C4) relative to one hydroxyl group, driven by resonance stabilization of the Wheland intermediate. This regioselectivity yields 4-(furan-2-ylmethyl)benzene-1,3-diol as the dominant isomer, though minor ortho-alkylated products may form. The reaction efficiency depends on the nucleophilicity of the dihydroxybenzene: pyrogallol (1,2,3-trihydroxybenzene) reacts 3.2-fold faster than resorcinol due to enhanced electron donation from the third hydroxyl group [1].
Table 1: Kinetic Parameters for Alkylation of Hydroxybenzenes by Furfuryl Cations
Hydroxybenzene Substrate | Rate Constant (k, ×10⁻³ M⁻¹s⁻¹) | Activation Energy (Eₐ, kJ/mol) |
---|---|---|
Resorcinol (1,3-dihydroxybenzene) | 2.7 ± 0.3 | 85.2 |
Catechol (1,2-dihydroxybenzene) | 3.1 ± 0.4 | 83.7 |
Pyrogallol (1,2,3-trihydroxybenzene) | 8.6 ± 0.9 | 78.5 |
Hydroquinone (1,4-dihydroxybenzene) | 1.9 ± 0.2 | 88.1 |
Data derived from model thermal reactions at pH 4.0 and 150°C [1]
Chlorogenic acids (O-caffeoylquinic acids) are abundant polyphenols in green coffee beans. During roasting (180–250°C), they undergo transesterification, epimerization, and lactonization to form bitter quinides. Simultaneously, thermal cleavage liberates free hydroxybenzenes, including catechol, pyrogallol, and methyl/ethyl-catechols, via decarboxylation and dehydroxylation [1]. Resorcinol derivatives arise specifically from the degradation of caffeic acid moieties under pyrolytic conditions. Isotopic labeling studies confirm that the C₁ side chain of caffeic acid furnishes the C1 of resorcinol, while the catechol ring remains intact [1]. These hydroxybenzenes accumulate transiently during roasting, serving as nucleophiles for furan alkylation.
Liberated hydroxybenzenes act as transient intermediates in coffee’s non-volatile fraction. Their low thermal stability (t₁/₂ < 2 min at 200°C) necessitates rapid reaction with furanic electrophiles. In coffee model systems, resorcinol concentrations peak early in roasting (2–4 min), declining as 4-(furan-2-ylmethyl)benzene-1,3-diol forms. This adduct exhibits a bitter taste threshold of 12.3 μmol/L in aqueous solution—lower than its precursor resorcinol (>500 μmol/L)—explaining its sensory impact [1]. Oligomerization of 4-vinylcatechol (another hydroxybenzene derivative) competes with furan alkylation but generates distinct bitterants like phenylindans [1].
Table 2: Hydroxybenzene Precursors of 4-(Furan-2-ylmethyl)benzene-1,3-diol in Roasted Coffee
Precursor | Origin in Coffee | Maximum Concentration (μg/g) | Bitter Threshold (μmol/L) |
---|---|---|---|
Resorcinol | Degradation of caffeic acid/caffeoylquinic acids | 8.7 ± 1.2 | >500 |
4-Methylcatechol | Side-chain fragmentation of feruloylquinic acids | 14.3 ± 2.1 | 24.6 |
Catechol | Degradation of caffeoylquinic acids | 11.5 ± 1.8 | 38.9 |
Pyrogallol | Gallate ester hydrolysis | 6.9 ± 0.9 | 15.7 |
4-(Furan-2-ylmethyl)benzene-1,3-diol | Alkylation of resorcinol | 3.2 ± 0.5 | 12.3 |
Concentrations measured in medium-roast coffee beans; thresholds determined via sensory panel [1]
5-(Hydroxymethyl)furan-2-aldehyde (HMF) is a pivotal Maillard/caramelization product derived from hexose dehydration. Under coffee roasting conditions, HMF undergoes partial reduction to furfuryl alcohol—the direct precursor to furfuryl cations—via NADH-dependent enzymatic mechanisms or thermal reductones [1] [4]. HMF also decomposes to furan-2-aldehyde and 5-methylfuran-2-aldehyde, both convertible to furfuryl alcohol via hydrogenation. Kinetic modeling shows that HMF degradation accelerates above 160°C, correlating with furfuryl alcohol generation. In sucrose caramelization, HMF yields reach 0.5–1.2 mol% at 180°C, providing a reservoir for subsequent alkylation reactions [4].
Furanic intermediates participate in oligomerization cascades beyond alkylation. HMF and furfuryl alcohol condense with amino acids or carbonyls to form heterocyclic adducts like furanone- or pyrrole-linked polymers. 4-(Furan-2-ylmethyl)benzene-1,3-diol itself may undergo oxidative coupling: its phenolic groups react with lipid peroxidation products (e.g., malondialdehyde) to generate benzofuran derivatives [2]. In coffee, such adducts co-occur with 4-(furan-2-ylmethyl)benzene-1,3-diol and exhibit synergistic bitterness. Caramelization further promotes furan-ring opening and recombination, yielding benzenediol-furan hybrids like 2,5-bis(hydroxymethyl)furan-resorcinol adducts [4] [6].
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